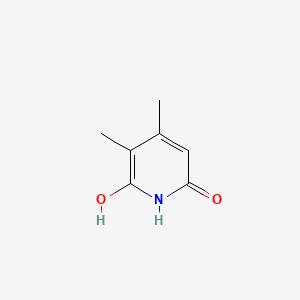

2,6-Dihydroxy-3,4-dimethylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-4,5-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-6(9)8-7(10)5(4)2/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEGFAYDOKCBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233528 | |

| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-47-6 | |

| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84540-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-3,4-dimethyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXY-3,4-DIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VDO3A5MTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-dihydroxy-3,4-dimethylpyridine

CAS Number: 84540-47-6

This technical guide provides a comprehensive overview of 2,6-dihydroxy-3,4-dimethylpyridine, intended for researchers, scientists, and drug development professionals. The document consolidates critical data on its physicochemical properties, synthesis, toxicological profile, and analytical methods, presenting them in a structured and accessible format.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 139.15 g/mol | [1][2][3][5] |

| Appearance | Light yellow to beige amorphous powder. | [1] |

| Melting Point | 185-191 °C | [1] |

| Solubility | Water: <1 g/L; Ethanol: <1 g/L; DMSO: 3-30 g/L (at room temperature). | [1] |

| Partition Coefficient (Log Pow) | 2.44 (Calculated) | [1] |

| pKa | Not available | |

| Synonyms | 3,4-dimethylpyridine-2,6-diol, 6-hydroxy-3,4-dimethyl-2-pyridone | [1][3][6] |

Synthesis and Purification

A commercially viable process for the production of this compound has been established.[7] The synthesis involves a multi-step process beginning with the condensation of 2-cyanoacetamide and ethyl 2-methylacetoacetate.[5][7]

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented, commercially viable process.[7]

-

In situ Salt Formation: To a slurry of 2-cyanoacetamide (1.46 moles) in methanol (900 mL), 25% sodium methoxide (1.46 moles) is added at 0-10 °C over 45 minutes to generate the sodium salt of 2-cyanoacetamide.[7]

-

Condensation: Ethyl 2-methylacetoacetate (1.4 moles) is added to the slurry at 10-15 °C. The mixture is stirred for 1 hour at this temperature and then heated to 60-65 °C for 15-20 hours. After cooling, the solid sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile is filtered off.[7]

-

Hydrolysis and Decarboxylation: The intermediate sodium salt (1.2 moles) is treated with 48% hydrobromic acid (850 mL). The slurry is heated to 120-125 °C and held for 24 hours. Upon cooling, the crystallized hydrobromide salt of this compound precipitates and is collected by filtration.[7]

-

Neutralization and Isolation: The wet hydrobromide salt is dissolved in water (400 mL), and the pH is adjusted to 5.2 with 50% sodium hydroxide. The resulting solid is filtered, washed with water and methanol, and dried under vacuum at 60 °C to yield the final product, this compound.[7]

Caption: Workflow for the synthesis of this compound.

Biological Activity and Toxicological Profile

The primary documented use of this compound is as a coupler in oxidative hair dye formulations, where its final concentration on the scalp is a maximum of 1.0%.[1] While its potential for broader biological activity is suggested by its pyridine structure, extensive research in pharmaceutical applications is not widely published.[4] The compound exists in tautomeric equilibrium, predominantly as the 6-hydroxy-4,5-dimethyl-1H-pyridin-2-one form.[1][5]

Summary of Toxicological Data

The European Commission's Scientific Committee on Consumer Products (SCCP) has evaluated the safety of this compound for its use in cosmetics.[1] Key findings are summarized below.

| Endpoint | Species | Result | Reference |

| Acute Oral Toxicity | Wistar Rat | LD₅₀ > 2000 mg/kg bw. The study was not conducted according to GLP/OECD guidelines but was considered valid by the SCCP. | [1] |

| Skin Irritation | Rabbit | Not an irritant. | [1] |

| Eye Irritation | Rabbit | Irritant. | [1] |

| Skin Sensitization | Guinea Pig | Not a sensitizer. | [1] |

| 90-day Oral Toxicity | Rat | NOAEL = 100 mg/kg bw/day (based on increased liver and kidney weights). | [1] |

| Maternal & Foetal Toxicity | Rat | NOAEL (maternal) = 80 mg/kg bw/day; NOAEL (foetal) = 480 mg/kg bw/day. | [1] |

GHS hazard classifications also identify the compound as a skin irritant (H315), a serious eye irritant (H319), and it may cause respiratory irritation (H335).[8]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

| Technique | Purpose | Expected Observations |

| NMR Spectroscopy | Structure Elucidation | ¹H and ¹³C NMR spectra confirm the presence of two distinct methyl groups and the pyridine ring structure. NMR has also revealed the existence of two tautomeric forms in approximately equal proportions.[1][7] |

| Infrared (IR) Spectroscopy | Functional Group ID | Characteristic peaks for hydroxyl (O-H) and carbonyl (C=O) groups from the pyridone tautomer are expected.[7] |

| UV Spectroscopy | Identification | UV maxima are observed at approximately 237.5 nm and 325 nm.[1] |

| HPLC | Purity Assessment | A primary peak indicates the purity of the compound, which is typically reported as ≥98%.[1][3] |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

The following is a general protocol for the purity analysis of this compound.

-

Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

-

Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same solvent as the standard to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

-

Mobile Phase: An isocratic or gradient elution using a mixture of methanol and an aqueous buffer (e.g., 0.1 M sodium phosphate) can be employed.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at one of its maxima, e.g., 241 nm or 314 nm.[1]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: Quantify the purity by comparing the peak area of the analyte to the calibration curve generated from the reference standards. Impurities are identified as separate peaks.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CAS 84540-47-6: this compound [cymitquimica.com]

- 5. This compound | 84540-47-6 | Benchchem [benchchem.com]

- 6. 2,6-dihydroxy-3,4-dimethyl pyridine, 84540-47-6 [thegoodscentscompany.com]

- 7. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 8. This compound | C7H9NO2 | CID 10313171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]

Physical and chemical properties of 3,4-dimethylpyridine-2,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-dimethylpyridine-2,6-diol (CAS No: 84540-47-6). It is a heterocyclic organic compound primarily utilized as a coupler in oxidative hair dye formulations. This document consolidates available data on its chemical identity, physicochemical properties, spectral characteristics, and synthesis. It also includes detailed experimental protocols where available in the literature and visual representations of its chemical behavior to support research and development activities.

Chemical Identity

3,4-Dimethylpyridine-2,6-diol is a substituted pyridine derivative. It exists in tautomeric forms, predominantly as 6-hydroxy-3,4-dimethyl-2-pyridone.[1] This equilibrium is a key feature of its chemical nature.

| Identifier | Value |

| Primary Name | 3,4-Dimethylpyridine-2,6-diol |

| CAS Number | 84540-47-6[1] |

| Molecular Formula | C₇H₉NO₂[1] |

| Molecular Weight | 139.15 g/mol [1] |

| IUPAC Name | 3,4-dimethylpyridine-2,6-diol |

| Synonyms | 2,6-Dihydroxy-3,4-dimethylpyridine, 6-Hydroxy-3,4-dimethyl-2-pyridone, 6-Hydroxy-4,5-dimethylpyridin-2(1H)-one[2] |

Physicochemical Properties

The physicochemical properties of 3,4-dimethylpyridine-2,6-diol are summarized below. It is a light yellow to beige amorphous powder at room temperature.[1] While a melting point is well-documented, an experimental boiling point is not consistently reported in the literature.

| Property | Value | Source |

| Physical Form | Light yellow to beige amorphous powder | [1] |

| Melting Point | 185-191 °C | [3] |

| Boiling Point | 342.7 °C at 760 mmHg (Predicted) | [4] |

| pKa | Not experimentally determined. Predicted: 4.60 ± 0.58 | [1] |

| Solubility | ||

| Water | < 1 g/L (room temperature) | [1] |

| Ethanol | < 1 g/L (room temperature) | [1] |

| DMSO | 3 - 30 g/L | [1] |

Spectral Data

Spectroscopic analysis confirms the structure of 3,4-dimethylpyridine-2,6-diol and reveals its tautomeric nature.[1]

NMR Spectroscopy

NMR studies have shown that 3,4-dimethylpyridine-2,6-diol exists as two primary tautomers in approximately equal proportions.[1] A US patent provides the following NMR data acquired in trifluoroacetic acid-d (CF₃COOD), a strong acid, which results in a protonated species.

| ¹H NMR (400 MHz, CF₃COOD) | |

| Chemical Shift (δ) ppm | Assignment |

| 6.60 (s, 1H) | Aromatic CH |

| 2.44 (s, 3H) | CH₃ |

| 2.20 (s, 3H) | CH₃ |

| ¹³C NMR (400 MHz, CF₃COOD) | |

| Chemical Shift (δ) ppm | Assignment |

| 166.55 | Pyridinone C=O or C-OH |

| 156.66 | Pyridinone C=O or C-OH |

| 114.53 | Aromatic C |

| 105.97 | Aromatic C |

| 22.02 | CH₃ |

| 11.04 | CH₃ |

| Source:[3] |

Note: These chemical shifts are for the protonated form of the molecule in a strong acid and will differ significantly from spectra recorded in neutral solvents like DMSO-d₆ or CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic peaks for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 1621 | C=O stretch (Amide) |

| 1600 | C=C stretch (Aromatic ring) |

| 1535 | N-H bend, C-N stretch |

| 1301 | C-N stretch |

| 894 | C-H bend (Aromatic) |

| Source:[3] |

UV-Vis Spectroscopy

UV spectroscopic analysis in solution shows two main absorption maxima.

| Wavelength (λmax) |

| 237.5 nm |

| 325 nm |

| Source:[1] |

Mass Spectrometry

Experimental Protocols

Synthesis

A commercially viable synthesis process for 3,4-dimethylpyridine-2,6-diol is detailed in US Patent 6,624,307 B1.[3] The overall workflow is outlined below.

Detailed Steps:

-

Condensation: 2-Cyanoacetamide is reacted with sodium methoxide, followed by condensation with ethyl 2-methylacetoacetate in methanol. This forms the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile.[3]

-

Hydrolysis and Decarboxylation: The resulting sodium salt is treated with 48% hydrobromic acid and heated to 120-125 °C for 24 hours. This step hydrolyzes the nitrile group and decarboxylates the intermediate to form the hydrobromide salt of this compound.[3]

-

Neutralization: The hydrobromide salt is dissolved in water, and the pH is adjusted to 5.2 with 50% sodium hydroxide. The resulting solid is filtered, washed with water and methanol, and dried under vacuum to yield the final product, 3,4-dimethylpyridine-2,6-diol.[3]

Purity Analysis by HPLC

While specific validated methods are proprietary, a general approach for purity analysis can be derived from available data. Purity has been reported using HPLC with UV detection at 241 nm and 314 nm.[1] A reverse-phase method would be appropriate for this compound.

General HPLC Protocol Outline:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer with pH adjusted using trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 241 nm or 314 nm.

-

Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent, such as a mixture of acetonitrile and water or DMSO.

Chemical Behavior and Applications

Tautomerism

A key chemical property of 3,4-dimethylpyridine-2,6-diol is its existence in multiple tautomeric forms. The main equilibrium is between the diol form and the more stable pyridone form. NMR evidence suggests an approximately equal proportion of two tautomeric forms in solution.[1]

Note: The DOT script above is a template. Actual images of the tautomers would need to be generated and hosted to be displayed.

Application in Oxidative Hair Dyes

3,4-Dimethylpyridine-2,6-diol serves as a "coupler" in permanent hair dye formulations. It is used at a maximum final concentration of 1% after being mixed with an oxidizing agent, typically hydrogen peroxide.[1]

The general mechanism involves the oxidation of a primary intermediate (a "developer," such as p-phenylenediamine or p-aminophenol) by hydrogen peroxide to form a reactive quinonediimine. This intermediate then rapidly reacts with the coupler (3,4-dimethylpyridine-2,6-diol) in an electrophilic substitution reaction. A subsequent oxidation step yields the final, larger dye molecule that is trapped within the hair shaft, resulting in a permanent color change.

Safety Information

Toxicological studies have been conducted on 3,4-dimethylpyridine-2,6-diol for its use in cosmetic products. It is considered a possible skin sensitizer.[1] In vivo, the compound itself is not mutagenic.[1] For detailed safety and handling information, users should consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,4-Dimethylpyridine-2,6-diol is a well-characterized molecule with established physical and spectral properties. Its primary application is in the cosmetics industry as a hair dye coupler, where its reactivity is harnessed to form permanent hair color. While much is known, this guide also highlights areas where data is limited, such as experimental pKa and detailed mass spectral fragmentation, suggesting opportunities for further research. The provided information and protocols aim to serve as a valuable resource for scientists and professionals working with this compound.

References

An In-depth Technical Guide to 2,6-dihydroxy-3,4-dimethylpyridine: Structural Elucidation and Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dihydroxy-3,4-dimethylpyridine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The document elucidates its structural formula, explores its isomeric forms with a focus on tautomerism, presents key quantitative data, and details an experimental protocol for its synthesis. Visual diagrams generated using the DOT language are provided to illustrate the relationships between its isomers, adhering to specified formatting guidelines.

Structural Formula and Physicochemical Properties

This compound, with the CAS number 84540-47-6, is a substituted pyridine derivative.[1] Its molecular formula is C₇H₉NO₂, and it has a molecular weight of 139.15 g/mol .[1][2][3] The core structure consists of a pyridine ring with hydroxyl groups at positions 2 and 6, and methyl groups at positions 3 and 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84540-47-6 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1][2][3] |

| Molecular Weight | 139.15 g/mol | [1][2][3] |

| Alternate Name | 3,4-dimethylpyridine-2,6-diol | [1] |

| Appearance | Off-white to tan powder | [4] |

| Melting Point | 185-187 °C | [4] |

Isomers of this compound

The isomeric landscape of this compound is primarily characterized by the presence of tautomers and various constitutional isomers.

Tautomerism

This compound exists as a mixture of tautomeric forms.[5] The main equilibrium is between the dihydroxy form and the hydroxy-pyridone form.[6] Spectroscopic evidence, particularly from NMR studies, indicates that the compound exists in two tautomeric forms in approximately equal proportions.[5] The predominant tautomer is often the 6-hydroxy-4,5-dimethyl-1H-pyridin-2-one form.[3][6]

Constitutional Isomers

Constitutional isomers of this compound have the same molecular formula but differ in the connectivity of their atoms. This can involve different substitution patterns of the hydroxyl and methyl groups on the pyridine ring. The following diagram illustrates the relationship between this compound and some of its potential constitutional isomers.

Quantitative Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Peaks | Source |

| Infrared (IR) | Neat | 1621, 1600, 1535, 1301, 894 cm⁻¹ | [4] |

| ¹H NMR | CF₃COOD | δ 2.20 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 6.60 (s, 1H, aromatic) | [4] |

| ¹³C NMR | CF₃COOD | δ 11.04, 22.02 (d), 105.97, 114.53, 156.66 (d), 166.55 (d) | [4] |

Experimental Protocols

A commercially viable process for the synthesis of this compound has been developed.[4] The process involves the reaction of 2-cyanoacetamide with sodium methoxide, followed by condensation with ethyl 2-methylacetoacetate, hydrolysis, and decarboxylation.[4]

Synthesis of this compound

The following protocol is adapted from a patented process.[4]

Step 1: Formation of the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile

-

React 2-cyanoacetamide with 25% sodium methoxide in methanol to generate the sodium salt of 2-cyanoacetamide in situ.

-

React the sodium salt with ethyl 2-methylacetoacetate.

-

Monitor the reaction for the consumption of ethyl 2-methylacetoacetate using a suitable method such as Gas Chromatography (GC).

-

Upon completion, filter the resulting sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile.

Step 2: Hydrolysis and Decarboxylation

-

Add 48% hydrobromic acid to the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile at 20-25 °C.

-

Slowly heat the slurry to 120-125 °C over 1 hour, at which point it becomes a homogeneous solution.

-

Maintain the temperature at 120-125 °C for 24 hours.

-

Cool the mixture to 20 °C over 3-4 hours to allow for crystallization.

-

Filter the crystallized solid and wash with water to obtain the hydrobromide salt of this compound.

Step 3: Neutralization

-

Mix the wet hydrobromide salt with water.

-

Adjust the pH to 5.2 with 50% sodium hydroxide.

-

Filter the solid, wash with water and then methanol.

-

Dry the product at 60 °C under vacuum to yield this compound as an off-white to tan powder.

Conclusion

This technical guide has provided a detailed examination of this compound, covering its fundamental structure, isomeric forms, and a method for its synthesis. The presented data and diagrams serve as a valuable resource for researchers and professionals engaged in work involving this compound. The existence of tautomeric forms is a critical consideration for its characterization and reactivity in various applications.

References

- 1. scbt.com [scbt.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C7H9NO2 | CID 10313171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. This compound | 84540-47-6 | Benchchem [benchchem.com]

Tautomeric Forms of 2,6-dihydroxy-3,4-dimethylpyridine in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-dihydroxy-3,4-dimethylpyridine, a heterocyclic compound of interest in medicinal and materials chemistry, exhibits prototropic tautomerism, existing as an equilibrium of multiple structural isomers in solution. Understanding the predominant tautomeric forms and the factors governing their equilibrium is crucial for predicting the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomerism of this compound, consolidating available data and presenting detailed experimental and computational protocols for its study.

Introduction: The Tautomeric Landscape of this compound

Prototropic tautomerism in dihydroxypyridines involves the migration of a proton between oxygen and nitrogen atoms, leading to a dynamic equilibrium between lactam, lactim, and zwitterionic forms. For this compound, the primary equilibrium is anticipated between the dihydroxy form (A), the two keto-hydroxy forms (B and C), and the diketo form (D), as illustrated in the signaling pathway below.

A key piece of evidence regarding the tautomeric distribution comes from a report by the European Commission, which states that Nuclear Magnetic Resonance (NMR) analysis revealed the presence of two tautomeric forms in approximately equal proportions.[1] While the specific solvent was not mentioned, this finding underscores the importance of considering at least two dominant species in solution.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Forms

Table 1: Tautomeric Ratios of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Tautomer B (%) | Tautomer C (%) | Other Forms (%) | Method | Reference |

| D₂O | 78.4 | Data not available | Data not available | Data not available | NMR | |

| DMSO-d₆ | 46.7 | ~50 | ~50 | <1 | NMR | [1] |

| Methanol-d₄ | 32.7 | Data not available | Data not available | Data not available | NMR | |

| Acetonitrile-d₃ | 37.5 | Data not available | Data not available | Data not available | NMR | |

| Chloroform-d | 4.8 | Data not available | Data not available | Data not available | NMR |

Table 2: UV-Vis Absorption Maxima (λ_max) of Tautomeric Forms

| Tautomer | Solvent | λ_max 1 (nm) | ε₁ (M⁻¹cm⁻¹) | λ_max 2 (nm) | ε₂ (M⁻¹cm⁻¹) | Reference |

| Mixture | Unknown | 237.5 | Data not available | 325 | Data not available | [1] |

| Dihydroxy (A) | Theoretical | - | - | - | - | |

| Keto-Hydroxy (B/C) | Theoretical | - | - | - | - |

Experimental Protocols for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative determination of tautomeric ratios in solution, provided the exchange rate between tautomers is slow on the NMR timescale.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based tautomer analysis.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD, CDCl₃) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the sample is at a constant, recorded temperature (e.g., 298 K).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters (e.g., relaxation delay D1 ≥ 5 times the longest T₁) to ensure accurate integration.

-

Identify distinct signals corresponding to each tautomer. For this compound, the vinylic proton at C5 and the methyl protons are likely to have different chemical shifts in each tautomeric form.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This can help to confirm the presence of different tautomers through distinct chemical shifts for the carbonyl (C=O) and enolic (C-OH) carbons.

-

-

Data Analysis:

-

Carefully integrate the non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum.

-

The ratio of the integrals of a specific proton (e.g., the C5-H) in the different tautomeric forms directly corresponds to the molar ratio of the tautomers in solution.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the different tautomers have distinct absorption maxima.

Experimental Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

Detailed Protocol:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, water).

-

Solvent Series: Prepare a series of solutions in different solvents of varying polarity.

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Use the respective solvent as a blank.

-

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for the tautomeric mixture. The reported values are 237.5 nm and 325 nm.[1]

-

In cases where individual tautomers have distinct and non-overlapping absorption bands, the tautomeric ratio can be estimated from the relative intensities of these bands, provided the molar absorptivity (ε) of each tautomer is known or can be estimated.

-

For overlapping spectra, deconvolution techniques may be applied.

-

Computational Chemistry

Density Functional Theory (DFT) and ab initio calculations are invaluable for complementing experimental data. They can predict the relative stabilities of tautomers, transition state energies, and theoretical NMR and UV-Vis spectra.

Computational Workflow

Caption: A typical computational workflow for studying tautomerism.

Methodology:

-

Structure Generation: Generate the 3D coordinates for all plausible tautomers of this compound.

-

Gas-Phase Calculations: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set).

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Energy Calculations: Calculate the Gibbs free energies (G) of the optimized structures in each solvent to determine the relative stabilities of the tautomers. The tautomeric equilibrium constant (K_T) can be calculated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(K_T).

-

Spectral Prediction:

-

Predict ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method.

-

Simulate UV-Vis spectra using Time-Dependent DFT (TD-DFT) to predict excitation energies and oscillator strengths.

-

Conclusion

The tautomeric equilibrium of this compound is a critical aspect of its chemical identity, with evidence pointing to a mixture of at least two predominant forms in solution. While a comprehensive dataset detailing the tautomeric ratios across a wide range of solvents is currently lacking in publicly accessible literature, this guide provides the necessary framework for such an investigation. By employing a combination of NMR and UV-Vis spectroscopy, complemented by computational modeling, researchers can elucidate the tautomeric landscape of this molecule. This understanding is paramount for its rational application in drug design and materials science, enabling the prediction and modulation of its properties for desired outcomes.

References

Infrared Spectroscopy of 2,6-dihydroxy-3,4-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 2,6-dihydroxy-3,4-dimethylpyridine. It covers the structural elucidation through vibrational spectroscopy, detailing the experimental protocols and data interpretation critical for research and development. The document summarizes key quantitative data and visualizes the analytical workflow, offering a comprehensive resource for professionals in the field.

Introduction: Tautomerism and Spectroscopic Signature

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. A crucial aspect of its structure is its existence in tautomeric forms. In the solid state, the compound predominantly exists as the 6-hydroxy-3,4-dimethyl-2(1H)-pyridinone tautomer rather than the 3,4-dimethylpyridine-2,6-diol form. This equilibrium is a key factor in interpreting its infrared spectrum, as the vibrational modes will reflect the functional groups present in the dominant tautomeric structure.

Infrared spectroscopy serves as a powerful, non-destructive technique to confirm the presence of key functional groups and elucidate the molecular structure. For this compound, IR analysis is instrumental in verifying the pyridinone structure, characterized by the presence of a carbonyl group (C=O), hydroxyl (-OH), amine (N-H), and methyl (-CH₃) groups.

Quantitative Infrared Spectroscopy Data

The infrared spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations. The data, compiled from patent literature and spectroscopic guides, is summarized in the table below for clear comparison.

| Vibrational Frequency (cm⁻¹) | Tentative Assignment | Functional Group | Intensity |

| ~3400-3000 | O-H and N-H stretching vibrations | Hydroxyl (-OH) and Amine (N-H) | Broad |

| ~2960-2850 | Symmetric/Asymmetric C-H stretching | Methyl (-CH₃) | Medium |

| 1621 | C=O stretching vibration (carbonyl) | Pyridinone ring | Strong |

| 1600 | C=C and C=N stretching vibrations | Pyridine ring | Medium-Strong |

| 1535 | C=C and C=N stretching vibrations | Pyridine ring | Medium-Strong |

| ~1460-1380 | C-H bending vibrations | Methyl (-CH₃) | Medium |

| 1301 | In-plane bending/rocking vibrations | C-H, O-H | Medium |

| 894 | Out-of-plane C-H bending | Aromatic/Heterocyclic ring | Medium |

Note: The data is a composite from various sources. Intensities are estimated based on typical spectral data for these functional groups.

Experimental Protocol: Solid-State FTIR Analysis

The following provides a detailed methodology for obtaining a high-quality infrared spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is common for solid samples due to its minimal sample preparation.

3.1. Instrumentation

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

-

Data acquisition and processing software.

3.2. Sample Preparation

-

The sample of this compound should be in a solid, powdered form.

-

Ensure the sample is dry, as moisture can interfere with the spectrum, particularly in the O-H stretching region.

3.3. Data Acquisition

-

Background Spectrum:

-

Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

-

Sample Spectrum:

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the mid-IR range, typically 4000 cm⁻¹ to 400 cm⁻¹.

-

3.4. Data Processing

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

An ATR correction may be applied to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Tautomeric equilibrium of the target compound.

Caption: Workflow for FTIR analysis of the compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2,6-dihydroxy-3,4-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation pattern of 2,6-dihydroxy-3,4-dimethylpyridine. This document is intended to serve as a valuable resource for researchers and scientists engaged in the structural elucidation of pyridine derivatives and for professionals in the field of drug development. Given the limited availability of specific experimental data in peer-reviewed literature, this guide combines foundational mass spectrometry principles with the known chemistry of pyridine compounds to predict fragmentation pathways.

Introduction

This compound is a substituted pyridine with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1][2] Understanding its behavior under mass spectrometric conditions is crucial for its identification in various matrices, including biological and chemical samples. Mass spectrometry, a powerful analytical technique, provides insights into the structure of molecules by analyzing the mass-to-charge ratio of ions and their fragments. This guide outlines the plausible fragmentation patterns and provides a comprehensive experimental protocol for the analysis of this compound.

Predicted Mass Spectral Data

The fragmentation of this compound upon ionization in a mass spectrometer is anticipated to produce a series of characteristic ions. The following table summarizes the plausible quantitative data for the precursor and a key fragment ion. These predictions are based on fundamental principles of mass spectrometry and known fragmentation behaviors of similar chemical structures.

| Ion Description | m/z (mass-to-charge ratio) | Proposed Formula of Fragment | Proposed Neutral Loss/Fragment Identity |

| Molecular Ion ([M]•⁺) | 139 | [C₇H₉NO₂]•⁺ | N/A |

| Fragment Ion | 124 | [C₆H₆NO₂]⁺ | Loss of a methyl radical (•CH₃) |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion is likely initiated by the loss of a methyl radical from one of the two methyl groups on the pyridine ring. This is a common fragmentation pathway for methylated aromatic compounds. The resulting fragment at m/z 124 would be a more stable, delocalized cation. Further fragmentation could involve the loss of carbon monoxide (CO) or other small neutral molecules, characteristic of dihydroxy-substituted pyridines, though specific pathways would require experimental confirmation.

References

Solubility Profile of 2,6-dihydroxy-3,4-dimethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 2,6-dihydroxy-3,4-dimethylpyridine (CAS No. 84540-47-6), a heterocyclic compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of extensive quantitative solubility data in peer-reviewed literature, this document consolidates existing information and presents established experimental protocols for its determination. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a thorough understanding of the compound's solubility characteristics.

Physicochemical Properties

This compound is a light yellow to beige amorphous powder.[1] It exists in two tautomeric forms in approximately equal proportions.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Melting Point | 185-191°C | [1] |

| Log P (calculated) | 2.44 | [1] |

| UV Maxima | 237.5 nm and 325 nm | [1] |

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The table below summarizes the reported values. It is important to note that the exact solubility in water has not been determined by the EU Official Method, EEC A6.[1]

| Solvent | Temperature | Solubility | Method |

| Water | Room Temperature | < 1 g/L | Not Specified |

| Ethanol | Room Temperature | < 1 g/L | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 3 - 30 g/L | Not Specified |

There is a notable discrepancy in the available data for water solubility, with one source providing a significantly higher estimated value. This highlights the necessity for experimental verification of the compound's solubility.

Predicted Solubility in Other Organic Solvents

While experimental data is not available for a wider range of organic solvents, the chemical structure of this compound—a substituted pyridinol—provides clues to its likely solubility profile. The presence of two hydroxyl groups suggests the potential for hydrogen bonding, which would enhance solubility in polar protic solvents. The pyridine ring and methyl groups contribute to its organic character, suggesting some solubility in less polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Isopropanol | Moderate | The hydroxyl groups can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | Dipole-dipole interactions are possible, but the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Low | The polar hydroxyl groups are expected to significantly limit solubility in non-polar aromatic solvents. |

| Chlorinated | Chloroform, Dichloromethane | Low | Similar to non-polar aromatic solvents, the polarity of the hydroxyl groups is expected to result in low solubility. |

| Ester | Ethyl Acetate | Low to Moderate | The ester group can act as a hydrogen bond acceptor, potentially leading to some degree of solubility. |

Disclaimer: The predicted solubility data presented above is for estimation purposes only and should be confirmed through experimental measurement.

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the thermodynamic solubility of a compound like this compound.

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining thermodynamic solubility.

5.1.1 Materials

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks

5.1.2 Procedure

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

Quantify the concentration of this compound in the filtrate using a suitable analytical method (see Section 5.2).

Analytical Quantification

5.2.1 UV-Vis Spectroscopy

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at one of the compound's known UV maxima (237.5 nm or 325 nm).[1]

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the filtered sample from the shake-flask experiment (diluting if necessary to fall within the linear range of the calibration curve).

-

Determine the concentration of the sample from the calibration curve.

5.2.2 High-Performance Liquid Chromatography (HPLC)

-

Develop a suitable HPLC method for the analysis of this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

-

Inject the filtered sample from the shake-flask experiment.

-

Determine the concentration of the sample from the calibration curve.

Visualizations

Caption: Workflow for solubility determination.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While there is a scarcity of comprehensive quantitative data across a wide range of organic solvents, the provided qualitative data and detailed experimental protocols offer a solid foundation for researchers. The shake-flask method coupled with UV-Vis or HPLC analysis is recommended for accurate and reliable solubility determination. Further experimental investigation is crucial to fully characterize the solubility profile of this compound, which will be invaluable for its application in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-dihydroxy-3,4-dimethylpyridine

This technical guide provides a comprehensive overview of the melting and boiling points of 2,6-dihydroxy-3,4-dimethylpyridine, targeted towards researchers, scientists, and professionals in drug development. The document details the available data on its physicochemical properties, outlines experimental protocols for its synthesis, and presents a logical workflow for its production.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Melting Point | 185-191°C | European Commission[1] |

| 185-187°C | Google Patents[2] | |

| 187°C | ChemicalBook[3] | |

| Boiling Point | 346.3 ± 42.0 °C | Predicted by ChemicalBook[3] |

| 348.33 °C | Estimated by EPI System[4] | |

| 397.38 °C @ 760 mmHg | Estimated by The Good Scents Company[5] | |

| Molecular Formula | C₇H₉NO₂ | PubChem[6] |

| Molecular Weight | 139.15 g/mol | PubChem[6] |

| Solubility in Water | <1 g/L at room temperature | European Commission[1] |

| Partition Coefficient (Log Pow) | 2.44 | Calculated, Syracuse Vers. 1.66[1] |

Experimental Protocols

A commercially viable synthesis process for this compound has been detailed, which provides insight into the production of the compound upon which physical properties are measured.[2][7]

Objective: To synthesize this compound.

Materials:

-

2-cyanoacetamide

-

Sodium methoxide

-

Methanol

-

Ethyl 2-methylacetoacetate

-

48% Hydrobromic acid

-

50% Sodium hydroxide

-

Water

Procedure:

-

In Situ Salt Formation: 2-cyanoacetamide is reacted with a 25% solution of sodium methoxide in methanol to generate the sodium salt of 2-cyanoacetamide.[2]

-

Condensation Reaction: Ethyl 2-methylacetoacetate is added to the slurry at 10-15°C. The mixture is then stirred at this temperature for 1 hour, followed by heating to 60-65°C for 15-20 hours. After cooling to 20°C, the resulting solid, the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, is filtered and washed with methanol.[2]

-

Hydrolysis and Decarboxylation: The filtered sodium salt is mixed with 48% hydrobromic acid at 20-25°C. The slurry is then heated to 120-125°C and maintained for 24 hours to facilitate hydrolysis of the nitrile group and subsequent decarboxylation. This step yields the hydrobromide salt of this compound after cooling and filtration.[2]

-

Neutralization: The hydrobromide salt is mixed with water, and the pH is adjusted to approximately 5.2 using a 50% sodium hydroxide solution.[2]

-

Final Product Isolation: The resulting solid is filtered, washed with water and methanol, and then dried under vacuum at 60°C to yield the final product, this compound, as an off-white to tan powder.[2]

Logical Workflow Visualization

The following diagram illustrates the key stages in the chemical synthesis of this compound.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 3. This compound CAS#: 84540-47-6 [amp.chemicalbook.com]

- 4. EPI System Information for 2,6-dihydroxy-3,4-dimethyl pyridine 84540-47-6 [thegoodscentscompany.com]

- 5. 2,6-dihydroxy-3,4-dimethyl pyridine, 84540-47-6 [thegoodscentscompany.com]

- 6. This compound | C7H9NO2 | CID 10313171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 84540-47-6 | Benchchem [benchchem.com]

Example of a Workflow Diagram for Compound Characterization

An In-depth Technical Guide to KIEGFAYDOKCBOK-UHFFFAOYSA-N

The provided InChI Key, KIEGFAYDOKCBOK-UHFFFAOYSA-N, does not resolve to a specific chemical compound in major chemical databases. An InChIKey is a unique, fixed-length character string derived from a standard InChI (International Chemical Identifier) string. It serves as a digital fingerprint for a chemical substance, allowing for unambiguous identification and easier searching in databases and on the web.

The inability to identify a specific molecule for the given InChI Key prevents the creation of a detailed technical guide as requested. Without a defined chemical structure, it is not possible to provide information on its properties, experimental protocols, or associated signaling pathways.

Researchers, scientists, and drug development professionals are encouraged to verify the accuracy of the InChI Key. A correct identifier is essential for accessing the vast amount of chemical and biological data necessary for research and development.

Should a valid InChI Key be provided, a comprehensive technical guide can be developed, including:

-

Chemical Identity and Properties: A full description of the molecule, including its structure, molecular formula, and physicochemical properties.

-

Quantitative Data Summary: Tables summarizing key quantitative data from relevant studies.

-

Experimental Protocols: Detailed methodologies for synthesis, purification, and key biological or pharmacological assays.

-

Signaling Pathways and Mechanisms of Action: Visual representations of the compound's interactions with biological systems.

For a valid chemical entity, a typical initial characterization workflow could be visualized as follows:

General Compound Characterization Workflow

This diagram illustrates a generalized workflow from the synthesis of a new chemical entity to its biological evaluation and data reporting. Each step involves specific experimental protocols and generates quantitative data that would be detailed in a full technical guide.

We await a valid InChI Key to proceed with a detailed and accurate technical whitepaper.

An In-depth Technical Guide to 2,6-dihydroxy-3,4-dimethylpyridine

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-dihydroxy-3,4-dimethylpyridine, with a focus on its molecular weight, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a substituted pyridine derivative. Its key quantitative properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 139.15 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₇H₉NO₂ | [1][3][4][5] |

| Physical Form | Light yellow to beige amorphous powder | [1] |

| CAS Number | 84540-47-6 | [2][4][5] |

| Purity | ≥98% | [4] |

| UV Maxima | 237.5 nm and 325 nm | [1] |

| Tautomerism | Exists in two tautomeric forms in approximately equal proportions as revealed by NMR. | [1] |

Synthesis of this compound

A commercially viable synthesis process for this compound has been developed, offering a safe, fast, and economical route to this compound.[6] The overall workflow of this synthesis is depicted in the diagram below.

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound as described in the patent literature.[6]

Step 1: In situ Formation of the Sodium Salt of 2-Cyanoacetamide

-

2-Cyanoacetamide is reacted with 25% sodium methoxide in methanol to generate the sodium salt of 2-cyanoacetamide in situ.

Step 2: Condensation

-

The resulting sodium salt of 2-cyanoacetamide is then condensed with ethyl 2-methylacetoacetate.

-

The reaction progress is monitored by Gas Chromatography (GC) to track the consumption of ethyl 2-methylacetoacetate.

-

Upon completion, the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile is filtered off.

Step 3: Hydrolysis and Decarboxylation

-

To the isolated sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile (225 g, 1.2 moles), 48% hydrobromic acid (850 mL) is added at a temperature of 20-25°C.

-

The resulting slurry is cautiously heated to 120-125°C over a period of one hour, at which point it becomes a homogeneous solution.

-

The solution is maintained at 120-125°C for 24 hours.

-

The mixture is then allowed to cool to 20°C over 3-4 hours, leading to the crystallization of the hydrobromide salt of this compound.

-

The crystallized solid is filtered and washed with water.

Step 4: Neutralization to Yield the Final Product

-

The wet hydrobromide salt is mixed with water.

-

The pH of the solution is adjusted to 5.2 using 50% sodium hydroxide.

-

The resulting solid is filtered, washed with water and methanol.

-

The final product, this compound, is dried at 60°C under vacuum to yield an off-white to tan powder.

Applications and Further Research

This compound is primarily utilized as a coupling agent in oxidative hair dyeing formulations.[1][7] It is also recognized as a useful substituted pyridine for research in the field of proteomics.[4]

Toxicological Information

Preliminary toxicological studies have been conducted. An acute oral toxicity study in Wistar rats was performed.[1] It has been determined that this compound is not an irritant to rabbit skin, but it is an irritant to the rabbit eye.[1]

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. This compound | 84540-47-6 | Benchchem [benchchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H9NO2 | CID 10313171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 7. 2,6-dihydroxy-3,4-dimethyl pyridine, 84540-47-6 [thegoodscentscompany.com]

Methodological & Application

Application Notes and Protocols for the Commercially Viable Synthesis of 2,6-Dihydroxy-3,4-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the commercially viable synthesis of 2,6-dihydroxy-3,4-dimethylpyridine, a key intermediate in various chemical industries, notably in the formulation of cosmetic products.[1] The presented methodology is based on a scalable, multi-step process that offers significant advantages over historical synthetic routes in terms of yield, efficiency, and ease of workup.[2] Included are comprehensive experimental procedures, quantitative data summaries, analytical methods for quality control, and essential safety information. A workflow diagram of the synthesis process is also provided for clarity.

Introduction

This compound is a substituted pyridinediol with established applications, particularly as a component in oxidative hair dye formulations.[3] Its synthesis has been a subject of interest to achieve commercially attractive yields and purity. While earlier methods, such as those reported by Rogerson and Thorpe, involved lengthy and cumbersome procedures with overall yields around 38%, a more recent patented process presents a streamlined and more efficient approach.[2] This protocol details the latter, commercially viable method.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound exists in two tautomeric forms.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84540-47-6 | [4] |

| Molecular Formula | C₇H₉NO₂ | [4] |

| Molecular Weight | 139.15 g/mol | [4][5] |

| Appearance | Light yellow to beige amorphous powder | [3] |

| Melting Point | 185-191°C | [3] |

| Purity (HPLC) | >98% | [3] |

| Solubility | Water: <1 g/L, Ethanol: <1 g/L, DMSO: 3-30 g/L | [3] |

Synthesis Pathway Overview

The commercially viable synthesis of this compound is a four-step process starting from 2-cyanoacetamide and ethyl 2-methylacetoacetate. The overall workflow is depicted in the following diagram.

Experimental Protocols

The following protocols are adapted from the commercially viable process described in US Patent 6,624,307 B1.[2]

Step 1: Synthesis of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, sodium salt

-

In situ generation of sodium 2-cyanoacetamide: In a suitable reactor, charge 2-cyanoacetamide and methanol.

-

Add a 25% solution of sodium methoxide in methanol. The sodium salt of 2-cyanoacetamide is generated in situ.

-

Condensation: To the resulting mixture, add ethyl 2-methylacetoacetate.

-

Reaction Monitoring: Monitor the consumption of ethyl 2-methylacetoacetate using a suitable Gas Chromatography (GC) method.

-

Isolation: Upon completion of the reaction, the product, 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, sodium salt, precipitates. Isolate the solid by filtration.

Step 2: Synthesis of this compound, ⅓ HBr salt

-

Hydrolysis and Decarboxylation: To the sodium salt intermediate from Step 1 (e.g., 1.2 moles), add 48% hydrobromic acid (e.g., 850 mL) at ambient temperature (20-25°C).

-

Heating: Cautiously heat the slurry to 120-125°C over a period of 1 hour. The mixture should become a homogeneous solution.

-

Reaction Time: Maintain the temperature at 120-125°C for 24 hours.

-

Crystallization: Allow the reaction mixture to cool to 20°C over 3-4 hours to crystallize the product.

-

Isolation: Filter the crystallized solid and wash with water to obtain this compound, ⅓ HBr salt.

Step 3: Synthesis of this compound (Final Product)

-

Neutralization: Suspend the wet hydrobromide salt from Step 2 in water (e.g., 113.8 g in 400 mL water).

-

Adjust the pH of the slurry to 5.2 using a 50% sodium hydroxide solution.

-

Isolation: Filter the resulting solid and wash with water followed by methanol.

-

Drying: Dry the product at 60°C under vacuum to yield this compound as an off-white to tan powder.

Quantitative Data Summary

The yields for the key steps of the synthesis are summarized in Table 2.

Table 2: Reaction Yields for the Commercially Viable Synthesis

| Step | Product | Yield | Reference |

| 2 | This compound, ⅓ HBr salt | 64.5% | [2] |

| 3 | This compound | 88.3% | [2] |

For comparison, historical methods for the synthesis of this compound reported overall yields of approximately 38-70% and involved more tedious workup procedures such as extractions and evaporations, making them less suitable for large-scale commercial production.[2]

Analytical Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): As reported in regulatory documents, HPLC is a key method for purity assessment, with expected purity being greater than 98%.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The presence of two tautomeric forms can be observed.[3]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Ultraviolet (UV) Spectroscopy: The compound exhibits UV maxima at approximately 237.5 nm and 325 nm.[3]

-

Melting Point Analysis: To confirm the identity and purity of the crystalline solid.

Safety and Handling

This compound has associated hazards that require appropriate safety precautions.

Hazard Identification:

-

Causes skin irritation (H315).[4]

-

Causes serious eye irritation (H319).[4]

-

May cause respiratory irritation (H335).[4]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area.

-

Wear appropriate protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.

Biological Activity and Applications

The primary documented application of this compound is as a hair dyeing agent in cosmetic formulations.[1][3] It acts as a precursor that reacts with other components, typically in the presence of an oxidizing agent like hydrogen peroxide, to form the final hair color.[3] While the broader class of dihydropyridines is known for significant pharmacological activities, such as calcium channel modulation, there is currently no substantial evidence in the public domain linking this compound to specific signaling pathways for drug development purposes.[6][7][8][9] Research into other dimethylpyridine derivatives has explored potential anti-inflammatory and anticancer activities through COX-1/COX-2 inhibition, but this has not been demonstrated for the title compound.[10]

Conclusion

The synthetic protocol detailed in this document provides a commercially viable and efficient method for the production of high-purity this compound. By following the outlined procedures and implementing the recommended analytical and safety measures, researchers and chemical production professionals can reliably synthesize this valuable chemical intermediate.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. This compound | C7H9NO2 | CID 10313171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,4-Dihydropyridine derivatives as calcium channel modulators: the role of 3-methoxy-flavone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Derivatives of 1,4-dihydropyridines as "priviledged structures" and their pharmacological potential] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives [mdpi.com]

Green Synthesis of 2,6-dihydroxy-3,4-dimethylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green chemistry synthesis of 2,6-dihydroxy-3,4-dimethylpyridine, a valuable building block in medicinal chemistry and drug development. The presented methodologies focus on environmentally benign approaches, including a commercially viable greener condensation reaction and emerging biocatalytic alternatives.

Application Notes

The synthesis of substituted pyridines, such as this compound, is of significant interest due to their presence in a wide array of pharmaceuticals. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and significant waste generation. The adoption of green chemistry principles is crucial for developing sustainable and economically viable processes.

Key green chemistry approaches applicable to the synthesis of this compound and related derivatives include:

-

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. MCRs are a prominent strategy for synthesizing various pyridine derivatives.[1][2]

-

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or polyethylene glycol (PEG) can significantly reduce the environmental impact of a synthesis.[3] Some reactions can even be performed under solvent-free conditions.[1][2]

-

Catalysis: The use of catalysts, particularly reusable and non-toxic ones, is a cornerstone of green chemistry. This includes biocatalysts (enzymes), heterogeneous catalysts that can be easily separated from the reaction mixture, and even metal nanoparticles.[4][5]

-

Alternative Energy Sources: Microwave irradiation and ultrasound can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency compared to conventional heating.[6][7]

-

Biocatalysis: Enzymes offer unparalleled specificity and operate under mild, aqueous conditions, providing a highly sustainable alternative to traditional chemical methods.[8] For instance, whole-cell biocatalysts have been successfully employed for the synthesis of hydroxylated pyridine derivatives, avoiding the need for harsh oxidizing and reducing agents.[9][10]

A commercially viable and greener process for producing this compound involves the condensation of 2-cyanoacetamide and ethyl 2-methylacetoacetate.[8][11] This method, while still utilizing chemical reagents, represents an improvement over older, more hazardous procedures by offering a more streamlined process.

Experimental Protocols

Protocol 1: Greener Chemical Synthesis of this compound via Condensation

This protocol is adapted from a commercially viable process and represents a more environmentally conscious chemical synthesis route.[11]

Materials:

-

2-Cyanoacetamide

-

Sodium methoxide (25% in methanol)

-

Ethyl 2-methylacetoacetate

-

Methanol

-

48% Hydrobromic acid

-

50% Sodium hydroxide solution

-

Water

Procedure:

-

In situ Salt Formation: In a suitable reaction vessel, dissolve 2-cyanoacetamide in methanol. Add 25% sodium methoxide in methanol to generate the sodium salt of 2-cyanoacetamide in situ.

-

Condensation: To the resulting solution, add ethyl 2-methylacetoacetate. The reaction progress can be monitored by Gas Chromatography (GC) to track the consumption of the ethyl 2-methylacetoacetate. Upon completion, the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile will precipitate.

-

Isolation of Intermediate: Filter the solid precipitate and wash with methanol.

-

Hydrolysis and Decarboxylation: Suspend the isolated sodium salt in 48% hydrobromic acid. Heat the slurry cautiously to 120-125°C and maintain this temperature for approximately 24 hours. The mixture should become a homogeneous solution.

-

Crystallization: Allow the reaction mixture to cool to 20°C over 3-4 hours to crystallize the hydrobromide salt of this compound.

-

Neutralization and Final Product Isolation: Filter the crystallized solid and wash with water. The wet hydrobromide salt is then mixed with water, and the pH is adjusted to 5.2 with a 50% sodium hydroxide solution. The resulting solid is filtered, washed with water and then methanol.

-

Drying: Dry the final product, this compound, at 60°C under vacuum.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield | 88.3% | [11] |

| Melting Point | 185-187°C | [11] |

| Reaction Time (Hydrolysis/Decarboxylation) | 24 hours | [11] |

| Reaction Temperature (Hydrolysis/Decarboxylation) | 120-125°C | [11] |

Protocol 2: Conceptual Biocatalytic Synthesis of Hydroxylated Pyridines

While a specific biocatalytic route for this compound is not yet established in the provided literature, this conceptual protocol is based on the successful synthesis of other hydroxylated pyridines using whole-cell biocatalysts.[9][10] This approach offers a significantly greener alternative to chemical synthesis.

Materials:

-

A suitable precursor to this compound (e.g., 3,4-dimethylpyridine)

-

Recombinant E. coli whole-cell biocatalyst expressing a suitable hydroxylating enzyme (e.g., a xylene monooxygenase variant)

-

Growth medium (e.g., LB broth with appropriate antibiotic)

-

Inducer for enzyme expression (e.g., IPTG)

-

Phosphate buffer

-

Glucose (as a carbon source for cofactor regeneration)

Procedure:

-

Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium at 37°C. Induce enzyme expression at the mid-exponential growth phase and continue cultivation at a lower temperature (e.g., 25°C) overnight.

-

Cell Harvesting and Resuspension: Harvest the cells by centrifugation and wash them with phosphate buffer. Resuspend the cell pellet in the same buffer to a desired optical density.

-

Bioconversion: In a bioreactor, combine the resuspended cells, glucose, and the pyridine precursor. Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation and aeration.

-

Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration. The supernatant containing the product can be purified using techniques such as liquid-liquid extraction or column chromatography.

Conceptual Quantitative Data:

| Parameter | Potential Target Value | Reference (Analogous Syntheses) |

| Product Titer | >10 g/L | [10] |

| Space-Time Yield | ~0.8 g/L/h | [10] |

| Reaction Time | 12-24 hours | [9][10] |

| Reaction Temperature | 25-37°C | [9][10] |

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 84540-47-6 | Benchchem [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C [pubs.rsc.org]

- 11. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

Application Notes and Protocols for the Laboratory Scale Synthesis of 3,4-dimethylpyridine-2,6-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 3,4-dimethylpyridine-2,6-diol, a valuable precursor in various chemical and pharmaceutical applications. The described methodology is based on a multi-step synthesis beginning with the condensation of 2-cyanoacetamide and ethyl 2-methylacetoacetate.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₉NO₂[1][2] |

| Molecular Weight | 139.15 g/mol [1][2] |

| Appearance | Off-white to tan powder[3] |

| Melting Point | 185-187 °C[3] |

| CAS Number | 84540-47-6[2][4] |

Synthesis Overview

The synthesis of 3,4-dimethylpyridine-2,6-diol is achieved through a three-step process:

-

Condensation: In-situ generation of the sodium salt of 2-cyanoacetamide followed by condensation with ethyl 2-methylacetoacetate to yield the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile.[3][5]

-

Hydrolysis and Decarboxylation: The intermediate is hydrolyzed and decarboxylated using hydrobromic acid to form the hydrobromide salt of 2,6-dihydroxy-3,4-dimethylpyridine.[3]

-

Neutralization: The hydrobromide salt is neutralized with sodium hydroxide to yield the final product, this compound.[3]

Quantitative Data Summary

| Step | Product | Starting Material (Amount) | Reagents | Yield |

| 1 | 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, sodium salt | 2-cyanoacetamide (117.6 g, 1.4 moles) | Sodium methoxide (25% in methanol), Ethyl 2-methylacetoacetate (201.84 g, 1.4 moles) | Not explicitly stated, but the intermediate is used directly in the next step. |

| 2 | This compound, ⅓ HBr | Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile (225 g, 1.2 moles) | 48% Hydrobromic acid (850 mL) | 64.5%[3] |

| 3 | This compound | This compound, ⅓ HBr (113.8 g in 135 g wet cake) | 50% Sodium hydroxide (25.8 g), Water (400 mL) | 88.3%[3] |

Experimental Protocols

Step 1: Synthesis of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, sodium salt

-